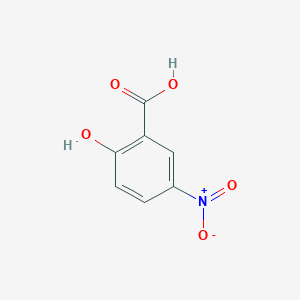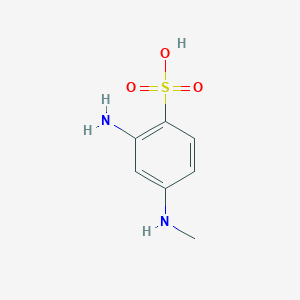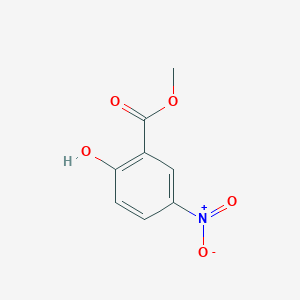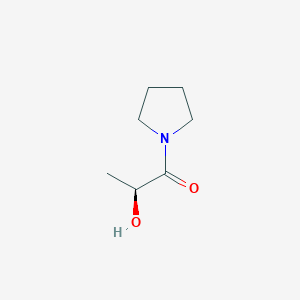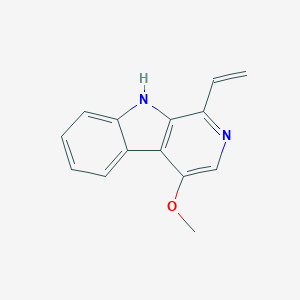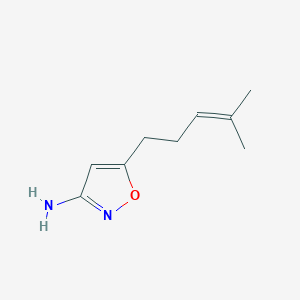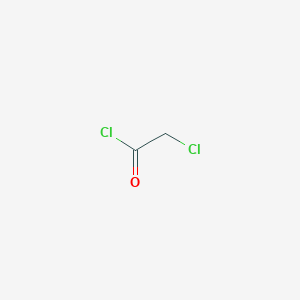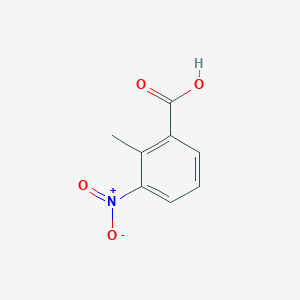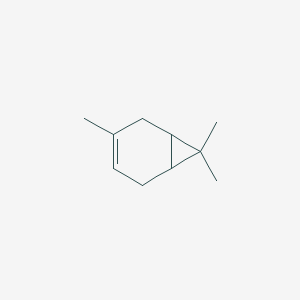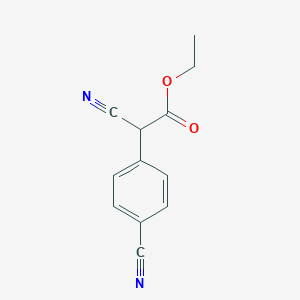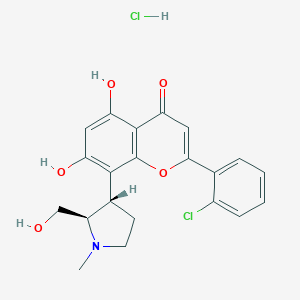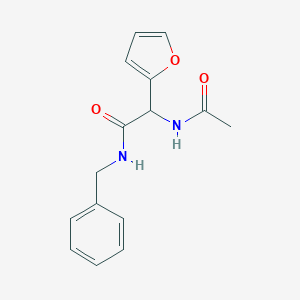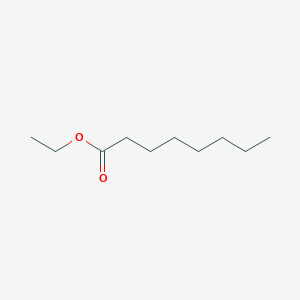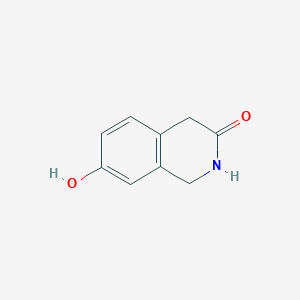
7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one and its derivatives involves several key reactions, including the Pictet-Spengler reaction. For example, a facile synthesis method for a structurally similar compound, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, demonstrates the use of diiodo- or dibromo-substituted tyrosine followed by catalytic dehalogenation, achieving high optical purity (Verschueren et al., 1992).
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives can be examined through various analytical techniques. For instance, the structural details of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines were confirmed using elemental analysis, 1H NMR, IR spectroscopy, and X-ray diffraction, providing insight into the molecular interactions and configurations that characterize these compounds (Ostrovskaya et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives have been explored in various studies. For example, research on 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines highlighted their potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase, providing insights into their chemical interactions and potential therapeutic uses (Grunewald et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one and its analogs, are crucial for their application in various fields. An example is the study of the crystal structure of (3R,4R)-(–)-3-Hydroxymethyl-4-phenyl-2-o-toluoyl-1,2,3,4-tetrahydroisoquinoline, which provided valuable information on its conformation and stability (Gzella et al., 2006).
Chemical Properties Analysis
The chemical properties of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives, such as reactivity towards various reagents and stability under different conditions, have been the subject of detailed investigation. For instance, the novel synthesis and pharmacological evaluation of 4-phenoxy-1,2,3,4-tetrahydroisoquinolines and their analogs demonstrate the intricate balance between structure and activity, highlighting the compound's versatile chemical properties (Giorgioni et al., 2008).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential and Drug Discovery
Tetrahydroisoquinoline derivatives, including structures similar to 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one, have been extensively studied for their therapeutic applications. A significant area of application is in anticancer drug discovery. The tetrahydroisoquinoline scaffold is considered a 'privileged scaffold' in medicinal chemistry due to its presence in various natural compounds and synthetic drugs with a wide range of biological activities. Research indicates that tetrahydroisoquinoline derivatives have been synthesized and tested for various therapeutic activities, particularly in cancer treatment. These derivatives have shown promise as novel drug candidates for treating different types of cancers, with some mechanisms of action including inhibition of cancer cell proliferation, metastasis, and angiogenesis, as well as induction of apoptosis (Singh & Shah, 2017).
Neuroprotective and Antidepressant Properties
Another significant application of tetrahydroisoquinoline derivatives is in neuroprotection and the treatment of central nervous system disorders. Studies have highlighted the neuroprotective, antiaddictive, and antidepressant-like activities of certain tetrahydroisoquinoline compounds. These effects have been observed in animal models, indicating potential for these compounds in treating neurodegenerative diseases and mood disorders. The mechanisms underlying these protective effects may involve inhibition of monoamine oxidase, free radical scavenging properties, and modulation of the glutamatergic system (Antkiewicz‐Michaluk et al., 2018).
Antioxidant and Anti-inflammatory Effects
Research on 7-Hydroxyquinoline, a related compound, and its derivatives has shown significant biological activities, including antioxidant and anti-inflammatory effects. These properties make tetrahydroisoquinoline derivatives attractive for the development of new therapeutic agents aimed at treating various diseases characterized by oxidative stress and inflammation. The antioxidant capacity of these compounds could potentially be harnessed in the formulation of medications or supplements designed to mitigate oxidative damage in cells, which is a common pathway in the development of chronic diseases (Munteanu & Apetrei, 2021).
Antimalarial and Antiviral Applications
Tetrahydroisoquinoline derivatives have also been explored for their antimalarial and antiviral activities. The structural features of these compounds contribute to their ability to interfere with the life cycle of pathogens, providing a basis for the development of new antimalarial and antiviral drugs. This area of research is particularly relevant in the context of emerging infectious diseases and the need for effective treatments against resistant strains of pathogens (Herbert & Fournier, 2022).
Safety And Hazards
“7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one” is harmful if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection. If swallowed, rinse mouth but do not induce vomiting. If it comes in contact with skin, wash with plenty of soap and water .
Eigenschaften
IUPAC Name |
7-hydroxy-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-2-1-6-4-9(12)10-5-7(6)3-8/h1-3,11H,4-5H2,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFLZARQIWIXNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

